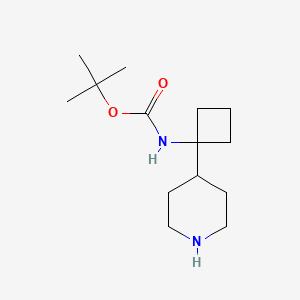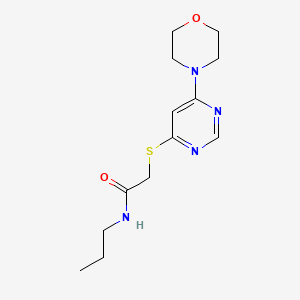
6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopentyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the CAS Number: 1368348-22-4 . It has a molecular weight of 207.23 and a molecular formula of C11H13NO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The molecular weight is 207.23 , but other properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has shown that dihydropyridines and tetrahydroquinolines, which share structural similarities with the mentioned compound, can be synthesized through a one-pot multi-component process involving coupling, isomerization, alkylation, and cyclocondensation sequences. This methodology allows for the efficient synthesis of these compounds, highlighting their importance as building blocks in pharmaceutical chemistry and coordination chemistry (Yehia, Polborn, & Müller, 2002). Additionally, palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been utilized to produce various heterocyclic derivatives, demonstrating the compound's potential in synthetic organic chemistry (Bacchi et al., 2005).
Coordination Chemistry and Biomedical Applications
Oxidovanadium(IV) complexes with related pyridine derivatives have been synthesized, suggesting potential applications in coordination chemistry and possibly in biomedical fields, given the interest in vanadium complexes for their insulin-mimetic properties (Koleša-Dobravc et al., 2014). This research indicates the role that dihydropyridine and pyridine derivatives can play in developing complex structures with potential therapeutic applications.
Environmental and Catalytic Studies
The environmental responsiveness and the ability to form complex structures such as pseudorotaxanes have been demonstrated with macrocycles that resemble the structure of dihydropyridines. This suggests potential applications in creating responsive materials or sensors (Gong et al., 2011). Furthermore, catalytic activities, such as the selective oxidation of alcohols to various carbonyl compounds, highlight the potential of related compounds in facilitating chemical transformations, which could be relevant for pharmaceutical synthesis and materials science (Uyanik, Akakura, & Ishihara, 2009).
Mecanismo De Acción
Target of Action
Compounds containing a 2-oxo-1,2-dihydropyridine-4-carboxylic acid fragment are known to be potent small molecule activators of sting, checkpoint kinase 1 (chk1) inhibitors, acetyl-coa-carboxylase (acc) inhibitors, and potential anti-tubercular agents .
Biochemical Pathways
Given its potential role as an activator of sting, inhibitor of chk1 and acc, and anti-tubercular agent, it can be inferred that this compound may influence pathways related to immune response, cell cycle regulation, lipid metabolism, and bacterial infection .
Result of Action
Given its potential roles as mentioned above, it may have effects on immune response, cell cycle regulation, lipid metabolism, and bacterial infection .
Propiedades
IUPAC Name |
2-cyclopentyl-6-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-6-8(11(14)15)5-9(12-10)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGYOHPDCCVFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=CC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)



![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)

![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
